molecular formula C5H7NaO3 B12061050 Sodium 3-methyl-2-oxobutanoate-13C4,d3

Sodium 3-methyl-2-oxobutanoate-13C4,d3

Cat. No.: B12061050
M. Wt: 145.086 g/mol
InChI Key: WIQBZDCJCRFGKA-SSBGHZRHSA-M
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Description

Sodium 3-methyl-2-oxobutanoate-13C4,d3 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and enzyme activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-2-oxobutanoate-13C4,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the parent compound, Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of isotope exchange and purification .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-2-oxobutanoate-13C4,d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 3-methyl-2-oxobutanoate-13C4,d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme activities.

    Biology: Helps in understanding the biosynthesis of pantothenic acid in Escherichia coli.

    Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d3 involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli to form pantothenic acid, which is essential for the synthesis of coenzyme A. The incorporation of deuterium and carbon-13 isotopes allows researchers to track the metabolic fate of the compound and study its interactions with various enzymes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-2-oxobutanoate: The parent compound without isotopic labeling.

    Sodium 3-methyl-2-oxobutanoate-13C4: Labeled with carbon-13 but not deuterium.

    Sodium 3-methyl-2-oxobutanoate-d3: Labeled with deuterium but not carbon-13.

Uniqueness

Sodium 3-methyl-2-oxobutanoate-13C4,d3 is unique due to its dual isotopic labeling with both deuterium and carbon-13. This dual labeling provides enhanced sensitivity and specificity in metabolic studies, allowing for more precise tracking of the compound’s metabolic fate and interactions .

Properties

Molecular Formula

C5H7NaO3

Molecular Weight

145.086 g/mol

IUPAC Name

sodium;4,4,4-trideuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1,4+1,5+1;

InChI Key

WIQBZDCJCRFGKA-SSBGHZRHSA-M

Isomeric SMILES

[2H]C([2H])([2H])[13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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